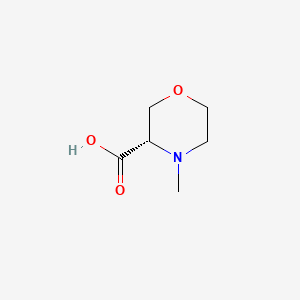

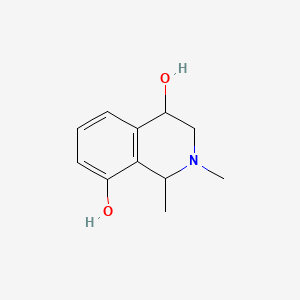

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

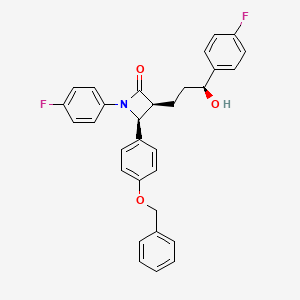

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds and drugs . THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . Also, the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .Physical And Chemical Properties Analysis

Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molecular weight of 133.19 g/mol .Aplicaciones Científicas De Investigación

Peptides and Peptidomimetics Design

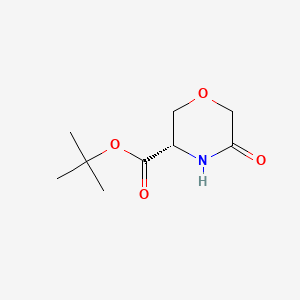

It can be used for the synthesis of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has strong applications in peptides and peptidomimetics design .

Prevention of Parkinsonism

Some derivatives of 1, 2, 3, 4-tetrahydroisoquinoline have potential for prevention of parkinsonism .

Anticonvulsant Agents

This compound can also act as an Anticonvulsant Agent .

Treating Diabetes

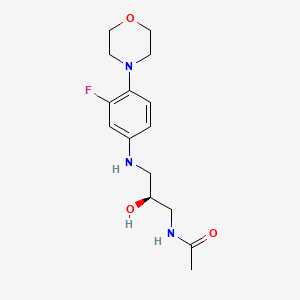

Compounds similar to 1,2-Dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol are positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR), which could be used for treating diabetes .

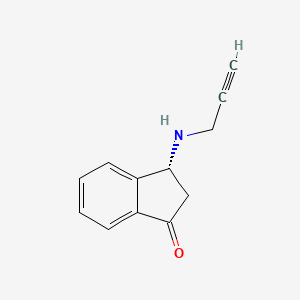

Synthesis of Enzyme Inhibitors and Receptor Ligands : The compound can be used for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is the core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .

Neuroprotection

Some derivatives of this compound, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown potential as neuroprotectants. They have been found to antagonize the behavioral syndrome produced by well-known neurotoxins .

Treatment of Alcoholism and Parkinson’s Disease

Tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs, and this was once thought to be involved in the development of alcoholism. Although this theory has now been discredited, endogenous production of neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol continue to be investigated as possible causes for some conditions such as Parkinson’s disease .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRAZPZFNVIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2O)C(CN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)